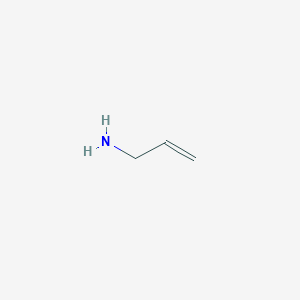
3-Benzyloxycarbonylamino-6-methyl-2-pyridone
概述
描述
3-Benzyloxycarbonylamino-6-methyl-2-pyridone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BM212 and is a member of the pyridone family of compounds. The synthesis of this compound has been extensively studied, and its mechanism of action and physiological effects have been investigated.
作用机制
The mechanism of action of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral polymerase enzyme. It has also been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This inhibition leads to a decrease in the production of nucleotides, which are essential for cell growth and division.
生化和生理效应
The biochemical and physiological effects of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone have been investigated in several studies. It has been shown to have low toxicity and does not cause significant damage to cells. It has also been shown to have good bioavailability and can easily penetrate cell membranes. In addition, it has been shown to have a long half-life, which makes it an attractive candidate for therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone is its low toxicity and good bioavailability. This makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone. One area of research is the investigation of its potential as an antiviral and anticancer agent. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic benefits. Another area of research is the development of more efficient synthesis methods for this compound, which could lead to increased yields and lower costs.
Conclusion:
In conclusion, 3-Benzyloxycarbonylamino-6-methyl-2-pyridone is a promising compound with potential therapeutic applications. Its synthesis method has been extensively studied, and its mechanism of action and physiological effects have been investigated. Further research is needed to fully understand the potential therapeutic benefits of this compound and to develop more efficient synthesis methods.
科学研究应用
The potential therapeutic applications of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone have been extensively studied. This compound has been shown to have antiviral activity against several viruses, including the influenza virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV). It has also been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
属性
CAS 编号 |
147269-61-2 |
|---|---|
产品名称 |
3-Benzyloxycarbonylamino-6-methyl-2-pyridone |
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
benzyl N-(6-methyl-2-oxo-1H-pyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H14N2O3/c1-10-7-8-12(13(17)15-10)16-14(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
InChI 键 |
JADUYTQPLMAVIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC1=CC=C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

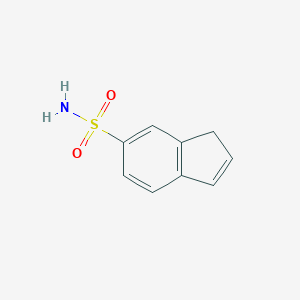
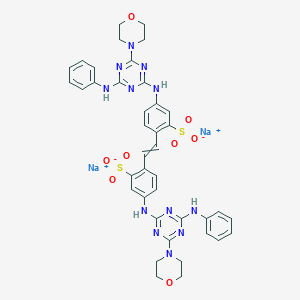
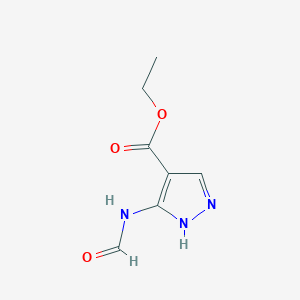
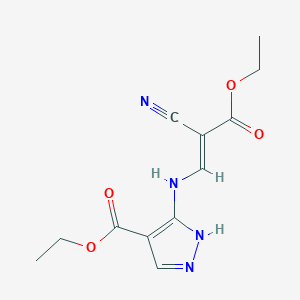
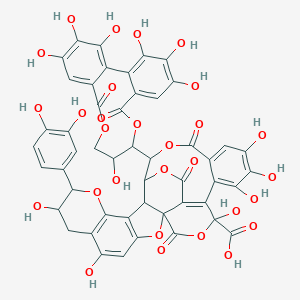
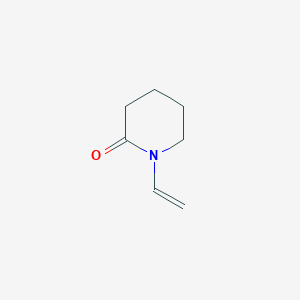
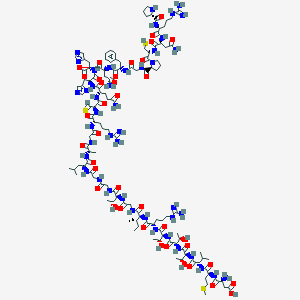
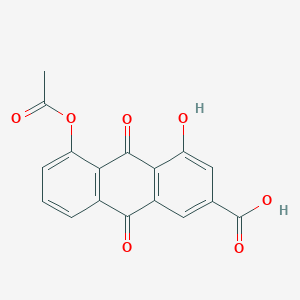
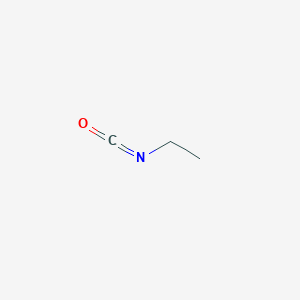
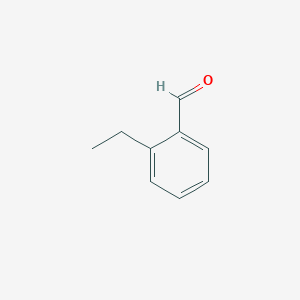
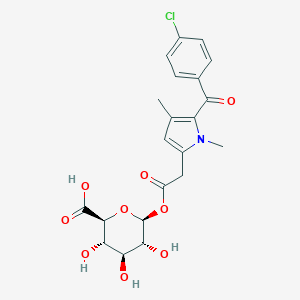
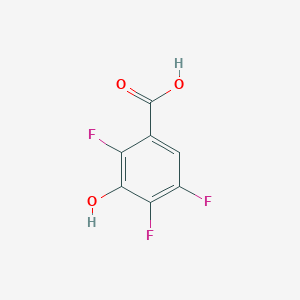
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
